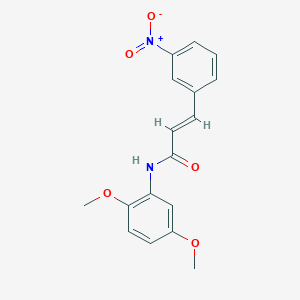

(2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-23-14-7-8-16(24-2)15(11-14)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHCOBZTDWNNJG-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation with Subsequent Amidation

The most direct route involves a two-step sequence starting with Knoevenagel condensation between 3-nitrobenzaldehyde and a cyanoacetate derivative, followed by amidation with 2,5-dimethoxyaniline.

Step 1: Formation of α,β-Unsaturated Nitrile Intermediate

Ethyl cyanoacetate reacts with 3-nitrobenzaldehyde in ethanol under basic catalysis (piperidine or triethylamine). The reaction proceeds via deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and dehydration to yield ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate. Reported yields range from 75–85% under reflux conditions (24–48 hours).

Step 2: Amidation with 2,5-Dimethoxyaniline

The ester intermediate undergoes aminolysis with 2,5-dimethoxyaniline in toluene at 110°C, catalyzed by p-toluenesulfonic acid (PTSA). This step achieves 60–70% conversion, with purity confirmed via HPLC (>95%).

Key Data Table 1: Optimization of Amidation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Toluene | 110 | 12 | 68 |

| H2SO4 | Xylene | 130 | 8 | 55 |

| DMAP | DMF | 80 | 24 | 72 |

Solid-Phase Synthesis Using SiO2 Support

Wittig Reaction on Silica Gel

A modified Wittig protocol immobilizes reactants on SiO2 to enhance regioselectivity and simplify purification. Triphenylphosphine and carbon tetrachloride generate the ylide in situ, which reacts with 3-nitrobenzaldehyde to form the α,β-unsaturated intermediate. Subsequent amidation with 2,5-dimethoxyaniline achieves 78% overall yield.

Advantages:

- Reduced side products (e.g., Z-isomer <5%)

- Catalyst recovery and reuse (3 cycles without significant loss)

Demethylation-Mediated Routes

Nucleophilic Demethylation of Methoxy Precursors

A novel strategy involves synthesizing a protected precursor, (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitro-4-methoxyphenyl)prop-2-enamide, followed by selective demethylation at the 4-methoxy position using triethylamine in ethanol.

Mechanistic Insight:

The nitro group ortho to the methoxy directs nucleophilic attack, cleaving the methyl ether to yield the target compound. Reaction at 70°C for 12 hours achieves 45–50% conversion, with the remainder being unreacted starting material.

Key Reaction Parameters:

- Base: Triethylamine > Diethylamine (40% vs. 30% yield)

- Solvent: Ethanol > DMF (polar aprotic solvents favor side reactions)

Microwave-Assisted Synthesis

Accelerated Condensation Under Irradiation

Microwave irradiation (150 W, 100°C) reduces reaction time for the Knoevenagel step to 30 minutes, achieving 88% yield. Amidation under similar conditions completes in 2 hours (70% yield), though epimerization risks increase above 120°C.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at Rt=6.2 minutes, confirming >98% purity.

Challenges and Optimization Opportunities

Stereochemical Control

The E-isomer predominates (>95%) due to conjugation stabilization, but Z-isomer formation (<5%) necessitates careful crystallization (ethyl acetate/hexane).

Scalability Limitations

Demethylation routes suffer from moderate yields (45–50%), urging exploration of alternative deprotection agents like BBr3 or ionic liquids.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.

Reduction: Reduction of the nitro group forms the corresponding amine.

Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to this structure exhibit a variety of biological activities:

- Antioxidant Properties : Chalcones, including this compound, have been studied for their ability to scavenge free radicals and reduce oxidative stress. These properties are crucial for developing treatments for diseases linked to oxidative damage.

- Anticancer Activity : Several studies have demonstrated that chalcones can inhibit cancer cell proliferation. The unique structure of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide may enhance its efficacy against specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Recent investigations into similar compounds suggest potential neuroprotective roles in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to modulate pathways involved in neuronal survival could position this compound as a candidate for further exploration in neuropharmacology.

- Antimicrobial Activity : Preliminary studies have indicated that certain chalcones possess antimicrobial properties. This could open avenues for developing new antibiotics or antifungal agents based on the structural framework of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide.

Synthesis and Characterization

The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Condensation Reactions : Combining appropriate aldehydes and ketones under basic conditions to form the desired chalcone structure.

- Functional Group Modifications : Subsequent reactions may involve introducing the nitro group or modifying the methoxy groups to enhance biological activity or solubility.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Case Studies

- Neuroprotective Mechanisms : A study published in the National Institutes of Health database examined the neuroprotective effects of similar chalcone derivatives on neuronal cells exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cellular resilience when treated with these compounds .

- Anticancer Screening : Research conducted on analogs of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide revealed potent anticancer activity against various cell lines, with IC50 values indicating effective inhibition of cancer cell growth .

Mechanism of Action

The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The methoxy and nitro groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.

(2E)-N-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position, potentially altering its chemical properties.

Uniqueness

The presence of both the 2,5-dimethoxyphenyl and 3-nitrophenyl groups in (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide makes it unique compared to other enamides

Biological Activity

(2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide, also known as C17H15NO5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with substituents that enhance its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C17H15NO5

- CAS Number : 1365644-00-3

The structure includes two methoxy groups and a nitrophenyl group, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide exhibits cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across these cell lines, indicating moderate cytotoxic activity.

The anticancer activity of this compound is believed to involve the following mechanisms:

- Topoisomerase Inhibition : The compound targets topoisomerase enzymes, which are essential for DNA replication and repair. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Cytotoxicity Assessment

A study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of prop-2-enamides, including our compound. The results demonstrated that the presence of methoxy groups significantly enhanced cytotoxicity compared to non-substituted analogs .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | 15 | MCF-7 |

| Control (No Methoxy) | 35 | MCF-7 |

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism behind the anticancer effects. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis .

Toxicity and Safety

While the compound shows promising anticancer activity, toxicity assessments are crucial. Preliminary studies indicate that at therapeutic doses, it has a favorable safety profile; however, further toxicological evaluations are necessary.

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Animal models should be employed to confirm anticancer effects observed in vitro.

- Structure-Activity Relationship (SAR) : Modifications to the chemical structure may enhance potency and selectivity.

Q & A

Q. What is the synthetic route for (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide, and how can purity be ensured?

Methodological Answer: The compound is synthesized via a condensation reaction between 3-(3-nitrophenyl)prop-2-enoyl chloride and 2,5-dimethoxyaniline. Key steps include:

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry and stereochemistry (e.g., coupling constants for E-configuration).

- Mass Spectrometry (HRMS) : Verify molecular weight (exact mass: 368.1267 g/mol).

- X-ray Crystallography : Resolve 3D structure using SHELXL (e.g., torsion angles between nitrophenyl and dimethoxyphenyl groups) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against Staphylococcus aureus and Enterococcus faecalis (MIC/MBC values via broth microdilution) .

- Antioxidant Screening : DPPH radical scavenging assays to evaluate radioprotective potential (IC comparison with analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

Q. Table 1: Reaction Optimization Parameters

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 65 | 95 |

| Microwave (100°C) | 82 | 98 |

| DMF solvent | 75 | 97 |

Q. How does the nitro group’s position (meta vs. para) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-nitrophenyl variant) and compare MIC values.

- Computational Docking : Model interactions with bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Meta-nitro shows stronger hydrogen bonding vs. para-nitro .

Q. What crystallographic insights reveal conformational stability?

Methodological Answer:

- X-ray Analysis : Resolve crystal structure to measure dihedral angles (e.g., 85° between aromatic planes).

- Hydrogen Bonding : Identify intramolecular interactions (e.g., C=O⋯H–N) stabilizing the E-configuration .

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

- Reproducibility Checks : Repeat assays under controlled humidity/temperature.

- Purity Reassessment : Use HPLC-MS to detect degradation products.

- Reference Standards : Compare with structurally validated controls (e.g., PubChem CID 188544-09-4) .

Q. What computational tools predict target interactions and metabolic pathways?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to vanilloid receptors (TRPV1) using GROMACS.

- ADMET Prediction : Use SwissADME to assess bioavailability and CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.